molecular formula C11H12ClNO2S B2919225 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline CAS No. 1423227-69-3

2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline

Cat. No.: B2919225
CAS No.: 1423227-69-3
M. Wt: 257.73
InChI Key: MGUPGEQFWHLKFW-UHFFFAOYSA-N
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Description

2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a methanesulfonylmethyl group, and a prop-2-yn-1-yl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline can be achieved through a multi-step process:

    Starting Material: The synthesis begins with 2-chloroaniline as the starting material.

    Methanesulfonylation: The 2-chloroaniline undergoes methanesulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonylmethyl group.

    Alkylation: The resulting intermediate is then subjected to alkylation with propargyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-yn-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methanesulfonylmethyl, and prop-2-yn-1-yl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(methylsulfonylmethyl)aniline: Lacks the prop-2-yn-1-yl group.

    2-chloro-5-(methanesulfonylmethyl)-N-methyl aniline: Contains a methyl group instead of the prop-2-yn-1-yl group.

Uniqueness

2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline is unique due to the presence of the prop-2-yn-1-yl group, which can impart distinct chemical and biological properties. This group can participate in additional chemical reactions, such as click chemistry, making the compound versatile for various applications.

Properties

IUPAC Name

2-chloro-5-(methylsulfonylmethyl)-N-prop-2-ynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c1-3-6-13-11-7-9(4-5-10(11)12)8-16(2,14)15/h1,4-5,7,13H,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUPGEQFWHLKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)Cl)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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